

Structure Elucidation of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-pyridin-3-ylquinazoline

Cat. No.: B100090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of **4-Chloro-2-pyridin-3-ylquinazoline**. The information is presented to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-Chloro-2-pyridin-3-ylquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **4-Chloro-2-pyridin-3-ylquinazoline**

Property	Value	Source
IUPAC Name	4-chloro-2-(pyridin-3-yl)quinazoline	PubChem
CAS Number	98296-25-4	BLDpharm[1]
Molecular Formula	C ₁₃ H ₈ ClN ₃	PubChemLite[2]
Molecular Weight	241.68 g/mol	PubChemLite[2]
Monoisotopic Mass	241.04068 Da	PubChemLite[2]
SMILES	C1C=C2C=CC=CC2=NC(C3=CC=CN=C3)=N1	BLDpharm[1]
InChIKey	TWEFNYVYEPIXIB-UHFFFAOYSA-N	PubChemLite[2]
Predicted XlogP	3.4	PubChemLite[2]
Appearance	Solid (predicted)	-

Synthesis and Structure Elucidation

The synthesis of **4-Chloro-2-pyridin-3-ylquinazoline** can be achieved through a two-step process involving the formation of a quinazolinone intermediate followed by chlorination.

Synthesis of 2-(pyridin-3-yl)quinazolin-4(3H)-one (Intermediate)

The precursor, 2-(pyridin-3-yl)quinazolin-4(3H)-one, can be synthesized via the condensation of 2-aminobenzamide with pyridine-3-carbaldehyde.

Experimental Protocol:

- To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyridine-3-carbaldehyde (1.1 eq).
- The reaction mixture is heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
- The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield 2-(pyridin-3-yl)quinazolin-4(3H)-one.

Table 2: Spectroscopic Data for 2-(pyridin-3-yl)quinazolin-4(3H)-one

Technique	Data
¹ H NMR	Expected signals: δ 12.0-12.5 (s, 1H, NH), 9.0-9.2 (m, 1H, pyridine-H), 8.6-8.8 (m, 1H, pyridine-H), 8.1-8.3 (m, 1H, quinazolinone-H), 7.4-7.9 (m, 5H, aromatic-H).
¹³ C NMR	Expected signals: δ ~162 (C=O), ~152 (C=N), and other aromatic carbons in the range of 120-150 ppm.
IR (cm^{-1})	Expected peaks: ~3200-3000 (N-H stretch), ~1680 (C=O stretch), ~1610 (C=N stretch), ~1500-1400 (aromatic C=C stretch).

Synthesis of 4-Chloro-2-pyridin-3-ylquinazoline

The final product is obtained by the chlorination of the quinazolinone intermediate. A common method for this transformation is the use of thionyl chloride (SOCl_2) with a catalytic amount of N,N-dimethylformamide (DMF).^[3]

Experimental Protocol:

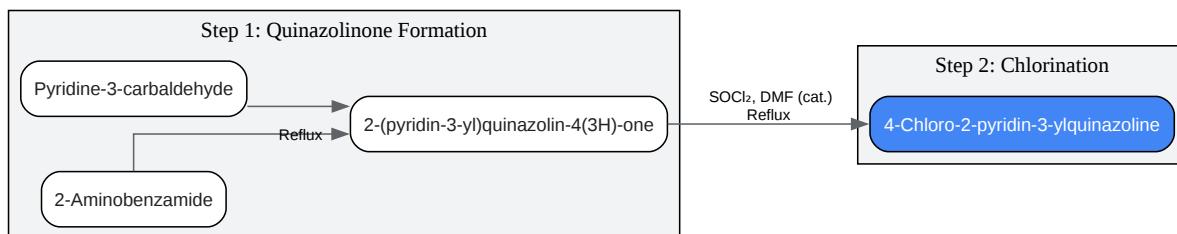
- To a suspension of 2-(pyridin-3-yl)quinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride, add a catalytic amount of DMF (e.g., 2-3 drops).
- The mixture is heated to reflux for 2-4 hours, during which the solid should dissolve. The reaction is monitored by TLC until the starting material is consumed.
- After completion, the excess thionyl chloride is removed under reduced pressure.

- The residue is carefully quenched by pouring it onto crushed ice with stirring.
- The resulting mixture is neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.[3]

Table 3: Predicted Spectroscopic Data for **4-Chloro-2-pyridin-3-ylquinazoline**

Technique	Predicted Data
¹ H NMR	Expected signals for the quinazoline ring protons would shift downfield compared to the precursor. Aromatic protons are expected in the range of δ 7.5-9.3 ppm.
¹³ C NMR	The carbonyl carbon signal (~162 ppm) will be absent. A new signal for the carbon bearing the chlorine atom is expected around 150-160 ppm.
Mass Spec (EI)	Expected molecular ion peak (M^+) at m/z 241, with an isotopic peak ($M+2$) ⁺ at m/z 243 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
IR (cm^{-1})	The N-H and C=O stretching bands will be absent. Characteristic peaks for aromatic C-H, C=C, and C=N stretching are expected.

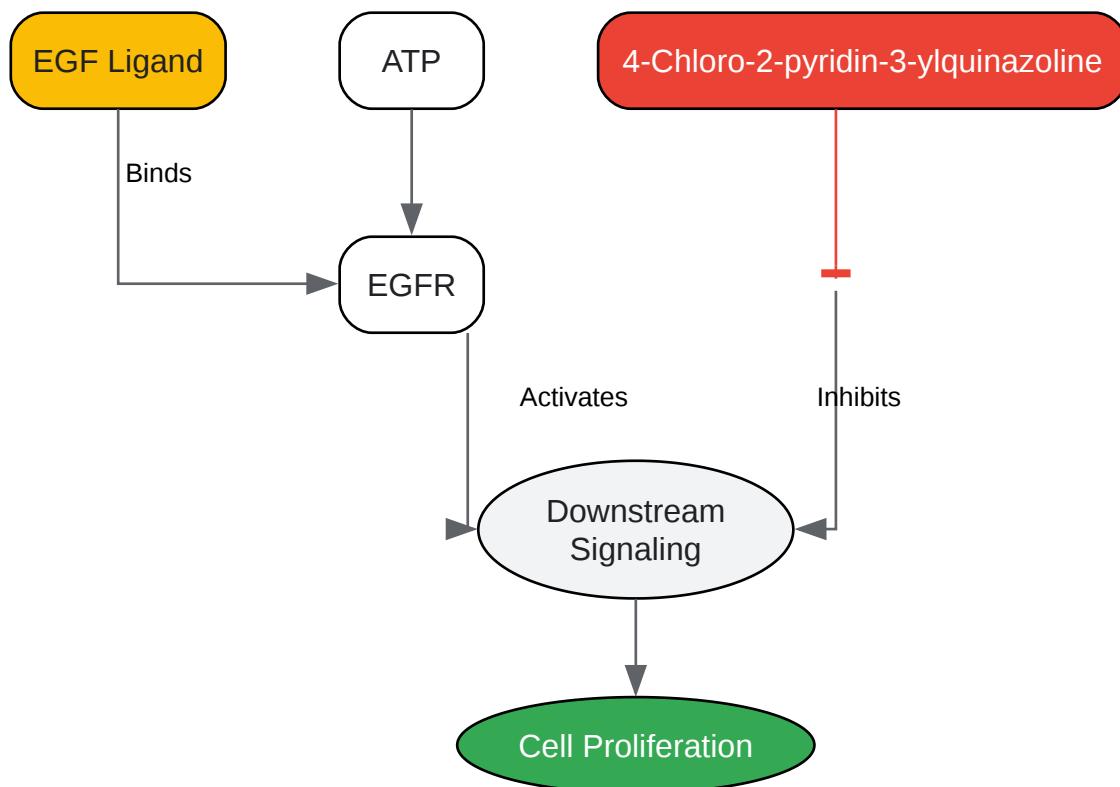
Potential Biological Activity and Signaling Pathways


While specific biological data for **4-Chloro-2-pyridin-3-ylquinazoline** is not extensively reported in the public domain, the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.

Many 4-substituted quinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.^{[4][5]} The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade, leading to an anti-proliferative effect.

Given its structural similarity to known EGFR inhibitors, it is plausible that **4-Chloro-2-pyridin-3-ylquinazoline** could also exhibit inhibitory activity against EGFR or other related kinases.

Visualizations


Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic route to **4-Chloro-2-pyridin-3-ylquinazoline**.

Postulated EGFR Inhibition Workflow

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of EGFR inhibition.

Disclaimer: The experimental protocols and spectroscopic data provided are based on established chemical literature for similar compounds and may require optimization for the specific synthesis of **4-Chloro-2-pyridin-3-ylquinazoline**. The biological activity is postulated based on structural analogy and requires experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]

- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of 4-Chloro-2-pyridin-3-ylquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100090#4-chloro-2-pyridin-3-ylquinazoline-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com